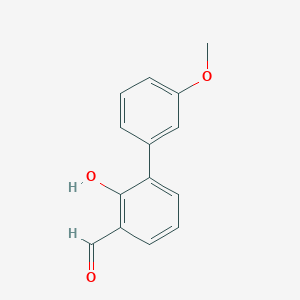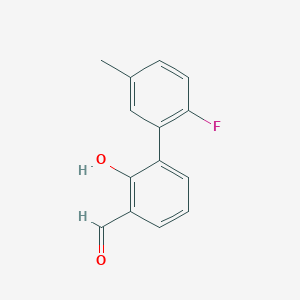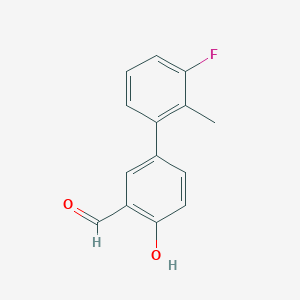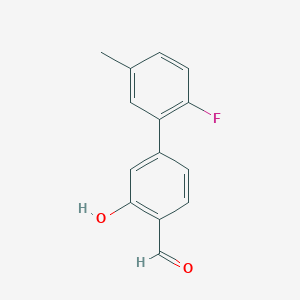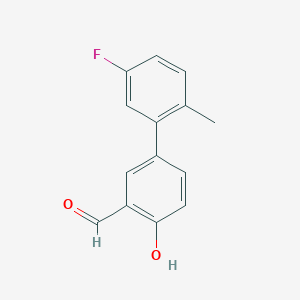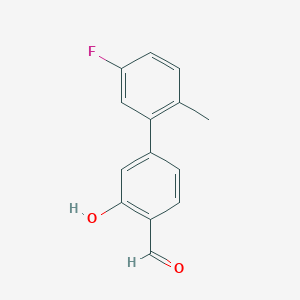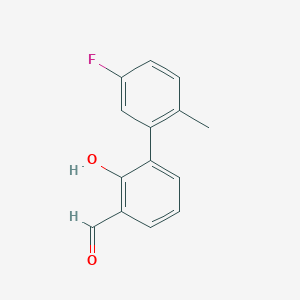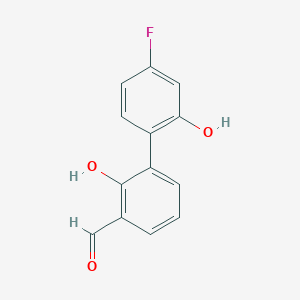
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, is an organic compound that has been studied for its potential applications in scientific research. It is a phenolic compound, and its molecular structure consists of a phenol group with a formyl group and a fluoro substituent attached to the aromatic ring. This compound has been found to exhibit a variety of biochemical and physiological effects, and has been used as a reagent in synthesis reactions.
科学的研究の応用
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has been used as a reagent in a variety of scientific research applications. It has been used as a substrate for enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. It has also been used as an inhibitor of the enzyme glucose-6-phosphatase, which is involved in the regulation of glucose metabolism. Additionally, it has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
作用機序
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, is not yet fully understood. It is believed to interact with enzymes by forming covalent bonds with the active sites of the enzymes. This interaction is thought to disrupt the normal functioning of the enzymes, resulting in changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the enzyme glucose-6-phosphatase, resulting in a decrease in glucose metabolism. Additionally, it has been found to inhibit the enzyme tyrosinase, resulting in a decrease in melanin biosynthesis. It has also been found to inhibit the enzyme cytochrome P450s, resulting in a decrease in the metabolism of drugs and other compounds.
実験室実験の利点と制限
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it suitable for use in biochemical and physiological experiments. Additionally, it is relatively cost-effective, making it an accessible reagent for research. However, it is not as widely available as some other compounds, and its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are a number of potential future directions for 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%. One potential direction is to further investigate its mechanism of action and its effects on enzymes involved in drug metabolism and other biochemical processes. Additionally, further research could be conducted to explore its potential applications in drug development and other biomedical applications. Finally, further research could be conducted to explore its potential applications in other fields, such as agriculture and food science.
合成法
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, can be synthesized by a variety of methods. The most common method is the reaction of phenol with 3-fluoro-4-hydroxybenzaldehyde, followed by formylation with formic acid. This method has been found to be efficient and cost-effective, and yields a product with high purity. Other methods of synthesis, such as reaction with 3-fluoro-4-hydroxybenzyl bromide and formic acid, have also been reported.
特性
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-5-8(3-4-12(11)16)9-1-2-10(7-15)13(17)6-9/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQQUFJOVJWQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685101 |
Source


|
| Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-85-2 |
Source


|
| Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

